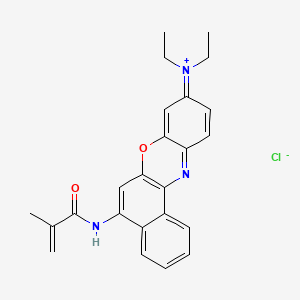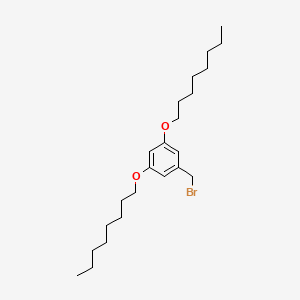
1-Bromo-8-(methoxymethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-8-(methoxymethyl)naphthalene is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methoxymethyl group at the eighth position
Métodos De Preparación
The synthesis of 1-Bromo-8-(methoxymethyl)naphthalene typically involves the bromination of 8-(methoxymethyl)naphthalene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Bromo-8-(methoxymethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN-) to form nitriles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding naphthalene derivative.
Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-8-(methoxymethyl)naphthalene has several applications in scientific research:
Biology: It can be used in the study of biological pathways and interactions due to its ability to form various derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-8-(methoxymethyl)naphthalene involves its ability to undergo various chemical transformations. The bromine atom serves as a reactive site for substitution and coupling reactions, while the methoxymethyl group can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparación Con Compuestos Similares
1-Bromo-8-(methoxymethyl)naphthalene can be compared with other similar compounds such as:
1-Bromonaphthalene: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
1-Bromo-2-(methoxymethyl)naphthalene: Similar structure but with the methoxymethyl group at a different position, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C12H11BrO |
|---|---|
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
1-bromo-8-(methoxymethyl)naphthalene |
InChI |
InChI=1S/C12H11BrO/c1-14-8-10-6-2-4-9-5-3-7-11(13)12(9)10/h2-7H,8H2,1H3 |
Clave InChI |
QWZAXESTWXIUMN-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC=CC2=C1C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















